REACTION_CXSMILES
|
[CH2:1]([OH:3])[CH3:2].[O-2:4].[Mn+2:5]>O>[C:1]([O-:4])(=[O:3])[CH3:2].[Mn+2:5].[C:1]([O-:4])(=[O:3])[CH3:2] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-2].[Mn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
This mixed solution and Ketjen Black (KB) were introduced into a rotary reactor
|
Type
|
CUSTOM
|
Details
|
to form a thin film of the reactant on the inner wall of the outer tube, and sheer stress and centrifugal force
|
Type
|
CUSTOM
|
Details
|
promotion of chemical reaction
|
Type
|
CUSTOM
|
Details
|
yielding KB
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |